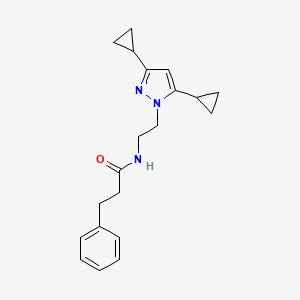

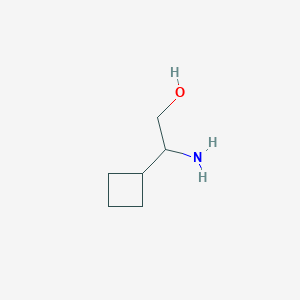

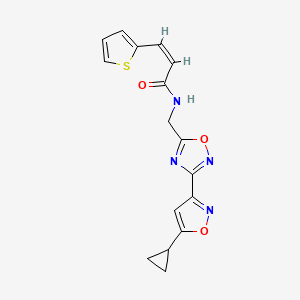

![molecular formula C16H14N2O3 B2661583 ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate CAS No. 478080-30-7](/img/structure/B2661583.png)

ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate” is a chemical compound with the molecular formula C16H14N2O3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, has been used as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis

The molecular structure of “ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate” includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered carbon ring . The compound also contains functional groups such as an ester group (COOCH2CH3), a cyano group (CN), and a carbonyl group (C=O) .Chemical Reactions Analysis

The chemical reactivity of this compound could involve various types of reactions, including cyclocondensation and cyclization . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Synthesis of Ethyl Glyoxylate

Ethyl cyanoacetate, a compound structurally similar to the one , can be used in the synthesis of ethyl glyoxylate . This could potentially extend to the compound you’re interested in, providing a pathway for the production of ethyl glyoxylate, a useful reagent in organic chemistry.

Knoevenagel Condensation Reactions

Ethyl cyanoacetate has been used to investigate Knoevenagel condensation reactions in microreactors using zeolite catalysts . This type of reaction is a form of C-C bond formation, and is important in the synthesis of various organic compounds.

Synthesis of Phosphorus Heterocycles

The compound has been used in the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring . These phosphorus heterocycles have potential applications in various fields, including medicinal chemistry.

Antiviral Activity

Indole derivatives, which have a similar structure to the compound , have shown antiviral activity . While this hasn’t been directly studied for “ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate”, it’s possible that this compound could also exhibit antiviral properties.

Anticancer Activity

Indole derivatives have also shown anticancer activity . Again, while this hasn’t been directly studied for “ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate”, it’s possible that this compound could also exhibit anticancer properties.

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, which are structurally similar to the compound , have been used in the synthesis of fused ring systems . This suggests that “ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate” could potentially be used in similar synthetic applications.

Propriétés

IUPAC Name |

ethyl 2-(3-cyano-2-oxo-4-phenylpyridin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-2-21-15(19)11-18-9-8-13(14(10-17)16(18)20)12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVYWCSGLAGDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

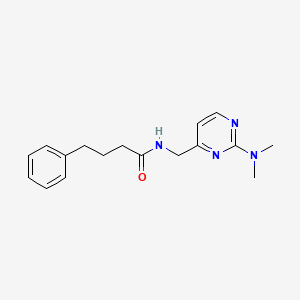

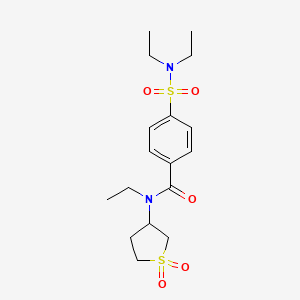

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2661513.png)

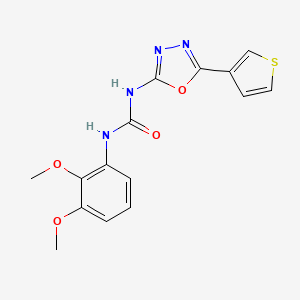

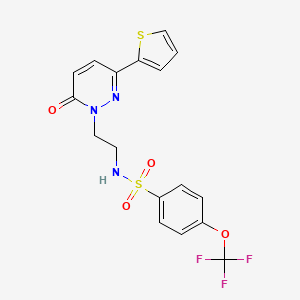

![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)

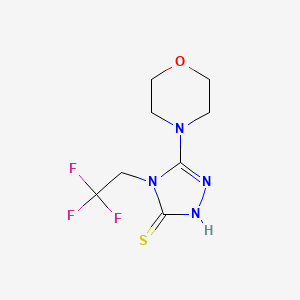

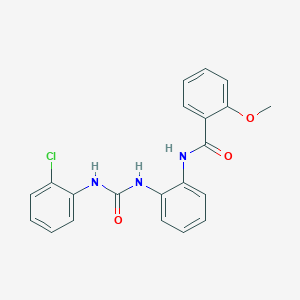

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2661521.png)

![Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2661522.png)

![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)